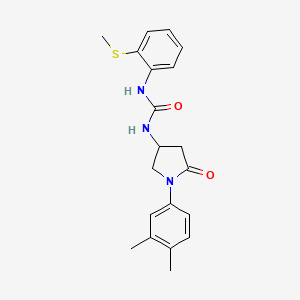
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea, also known as DPU-4, is a small molecule compound that has been studied for its potential therapeutic applications. DPU-4 is a member of a class of compounds called ureas, which have been shown to have various biological activities, including antiviral and anticancer effects.
Aplicaciones Científicas De Investigación
Urea Biosensors in Medical and Environmental Monitoring
Urea biosensors are significant in both medical and environmental monitoring due to their ability to detect and quantify urea concentrations. These sensors utilize urease enzyme as a bioreceptor element and incorporate various materials for enzyme immobilization, including nanoparticles and conducting polymers. Their application extends beyond medical diagnostics to include agriculture, fishery, and food preservation, highlighting their versatility and importance in diverse fields (Botewad et al., 2021).
Supramolecular Chemistry and Drug Design
Supramolecular capsules derived from calixpyrrole scaffolds, which include urea groups, demonstrate significant potential in creating structures with specific binding properties. These structures are relevant in drug delivery systems and molecular recognition, illustrating the utility of urea derivatives in designing complex molecular systems with precise functionalities (Ballester, 2011).
Ureas in drug design play a crucial role due to their unique hydrogen-bonding capabilities, making them integral in modulating selectivity, stability, and pharmacokinetic profiles of lead molecules. This highlights the broad range of bioactivities that urea derivatives can contribute to in medicinal chemistry, underpinning their significance in developing therapeutic agents (Jagtap et al., 2017).
Agricultural Applications: Fertilizers and Herbicides
Ureaform as a slow-release fertilizer demonstrates the agricultural importance of urea derivatives, offering enhanced nitrogen delivery to plants while mitigating environmental impact. The controlled release of nitrogen from ureaform products supports sustainable agricultural practices, emphasizing the relevance of urea derivatives in improving fertilizer efficiency and reducing pollution (Alexander & Helm, 1990).
Phenylurea herbicides , such as diuron and linuron, play a critical role in agricultural weed management. Their action mechanism, environmental fate, and impact on non-target organisms like fish and amphibians underline the need for understanding and managing the ecological effects of these compounds, demonstrating the environmental aspect of urea derivative applications (Marlatt & Martyniuk, 2017).
Propiedades
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-13-8-9-16(10-14(13)2)23-12-15(11-19(23)24)21-20(25)22-17-6-4-5-7-18(17)26-3/h4-10,15H,11-12H2,1-3H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOATRWAQDRMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

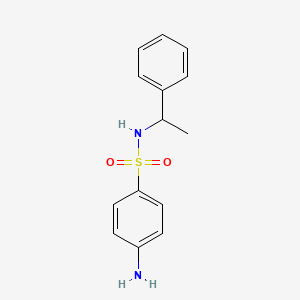
![[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol](/img/structure/B2601059.png)
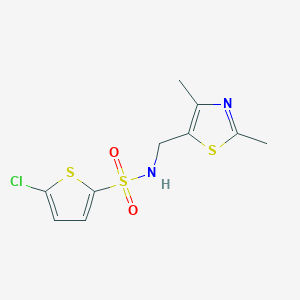

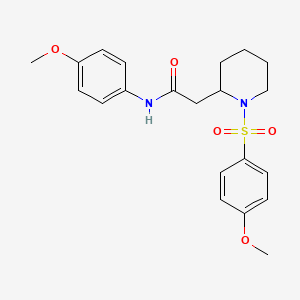
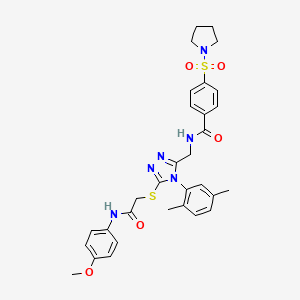
![Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)
![3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2601068.png)
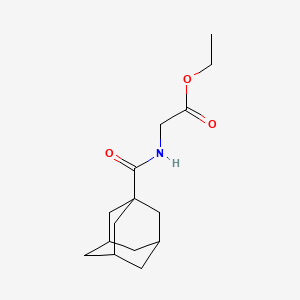
![2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2601070.png)
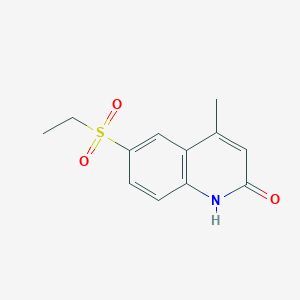

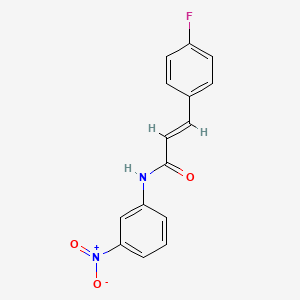
![4-(3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2601080.png)